Semaxanib - 194413-58-6

Semaxanib

Catalog Number: EVT-336740
CAS Number: 194413-58-6
Molecular Formula: C15H14N2O
Molecular Weight: 238.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Semaxanib, also known as SU5416, is a synthetic quinolone derivative investigated for its potential antineoplastic activity. [] It plays a significant role in scientific research as a potent and selective inhibitor of specific receptor tyrosine kinases (RTKs). These RTKs are involved in crucial cellular processes, particularly angiogenesis, the formation of new blood vessels, making Semaxanib a valuable tool for studying cancer and other diseases where angiogenesis plays a role.

Future Directions
  • Novel Analogue Development: Synthesizing and evaluating new Semaxanib analogues with improved selectivity, potency, and pharmacologic properties could enhance its research and therapeutic potential. []
  • Combination Therapies: Investigating Semaxanib's synergistic effects with other anticancer agents or immunomodulatory therapies might offer more effective treatment strategies for complex diseases. [, , , ]
  • Biomarker Identification: Identifying reliable biomarkers to predict response to Semaxanib-based therapies could improve patient selection and treatment outcomes. [, ]

Sunitinib

Compound Description: Sunitinib is an orally available multiple tyrosine kinase inhibitor approved by the US Food and Drug Administration (FDA) for treating renal cell cancer. Like Semaxanib, it exists as a thermodynamically stable Z isomer that photoisomerizes to an E isomer in solution. [] Sunitinib is structurally related to Semaxanib and was rationally designed to improve upon the poor pharmacological properties and limited efficacy of earlier tyrosine kinase inhibitors like Semaxanib and SU6668. [] A squalenoyl conjugate of Sunitinib, designed as a self-assembling prodrug for localized delivery, demonstrated notable cytotoxicity against human umbilical vein endothelial cells (HUVECs). []

Relevance: Sunitinib and Semaxanib share structural similarities within the 3-substituted indolin-2-one class of compounds. [] Both compounds act as multiple receptor tyrosine kinase inhibitors. While Semaxanib's development was discontinued due to limited efficacy, [] Sunitinib advanced to become an FDA-approved drug, highlighting the impact of rational drug design on improving pharmacological properties and clinical outcomes. []

SU6668

Compound Description: SU6668 is a tyrosine kinase inhibitor. It displayed poor pharmacological properties and limited efficacy in clinical trials. []

Relevance: SU6668, along with Semaxanib, represents an earlier generation of tyrosine kinase inhibitors that informed the development of more successful agents like Sunitinib. [] The limitations of SU6668 and Semaxanib underscored the need for improved pharmacological properties, such as higher bioavailability and increased potency against target kinases, ultimately leading to the development of Sunitinib.

Sorafenib

Compound Description: Sorafenib is a tyrosine kinase inhibitor. It is one of the anticancer agents that have significant anticancer activity but exhibits systemic toxicity. []

Relevance: Sorafenib, similar to Semaxanib, belongs to the class of tyrosine kinase inhibitors investigated for their anticancer potential. [] The shared limitation of systemic toxicity highlights a common challenge in developing these types of compounds. This challenge prompted research on localized drug delivery strategies, such as using self-assembling prodrug gelators, to mitigate the side effects associated with systemic administration. []

Linifanib

Compound Description: Linifanib is a potent tyrosine kinase inhibitor. It has been explored as a low molecular weight gelator (LMWG) for localized targeted delivery. [] Linifanib possesses a urea functional group and fluorine substitution on its structure, contributing to its self-assembling properties to form gels. []

(Z)-N1-(3-((1H-pyrrol-2-yl)methylene)-2-oxoindolin-5-yl)-N8-hydroxyoctanediamide

Compound Description: This compound is a low molecular weight hybrid molecule designed by merging structural elements of Semaxanib and the histone deacetylase inhibitor (HDACi) SAHA (suberanilohydroxamic acid). [] This hybrid molecule demonstrated potent inhibitory activity against both VEGFR2 and HDACs in vitro and exhibited promising anticancer effects in a Xenopus model. []

Relevance: This hybrid molecule exemplifies a strategy for developing novel anticancer agents by combining structural features and pharmacological activities of known inhibitors, like Semaxanib, with other therapeutic targets, such as HDACs. [] This approach seeks to enhance efficacy and potentially overcome drug resistance by simultaneously targeting multiple pathways involved in cancer development.

N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines

Compound Description: This series of compounds represents a novel class of VEGFR-2 inhibitors. Among this series, compounds 8, 10, and 14 demonstrated exceptional potency against VEGFR-2, surpassing the inhibitory activity of Semaxanib. [] Specifically, compound 8 exhibited a 100-fold greater potency compared to Semaxanib. []

Relevance: These N4-phenylsubstituted-6-(2,4-dichlorophenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines highlight the structure-activity relationship (SAR) studies that aim to identify more potent VEGFR-2 inhibitors than Semaxanib. [] The substantial increase in inhibitory activity observed with compounds 8, 10, and 14 underscores the potential of chemical modification in optimizing the pharmacological properties of small molecule inhibitors targeting specific tyrosine kinases.

Epigallocatechin-3-gallate (EGCG)

Compound Description: EGCG, a major catechin found in green tea, exhibits potent anti-angiogenic properties. [] It can inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs) by suppressing the endoglin/Smad1 signaling pathway and counteracting the semaxanib-induced upregulation of endoglin. []

Relevance: Although structurally dissimilar to Semaxanib, EGCG offers a potential therapeutic strategy to address the challenge of drug resistance associated with anti-VEGF therapies. [] The ability of EGCG to inhibit endoglin, a protein often upregulated following anti-VEGF treatment like Semaxanib, suggests a potential synergistic effect when combined. [] This finding highlights the importance of exploring natural compounds as adjunctive therapies to enhance the efficacy of existing anti-angiogenic treatments.

Curcumin (Cur) and Demethoxycurcumin (DMC)

Compound Description: Curcumin and its natural analog, demethoxycurcumin, are the primary curcuminoids found in turmeric. [] Both compounds possess anti-angiogenic properties and can inhibit angiogenesis by targeting the endoglin/Smad1 signaling pathway in HUVECs. []

Relevance: Despite their structural differences from Semaxanib, Curcumin and DMC share a common mechanism of action by inhibiting the endoglin/Smad1 pathway. [] Notably, Curcuminoids can synergize with Semaxanib in inhibiting HUVECs, effectively reducing the semaxanib-induced upregulation of endoglin. [] These findings suggest the potential of curcuminoids as adjunctive therapies to enhance the effectiveness and potentially reverse the resistance associated with Semaxanib and other anti-VEGF treatments.

Imatinib Mesylate

Compound Description: Imatinib mesylate is a tyrosine kinase inhibitor specifically targeting the KIT receptor, frequently overexpressed in gastrointestinal stromal tumors (GISTs). [] In a clinical trial involving Semaxanib, a patient with GIST who experienced rapid disease progression while on Semaxanib therapy was subsequently treated with Imatinib and achieved a partial response lasting over 36 months. []

Relevance: While structurally different from Semaxanib, Imatinib's successful treatment of a GIST patient who progressed on Semaxanib underscores the importance of considering alternative tyrosine kinase inhibitors, particularly those with higher specificity for the KIT receptor, in managing GIST. [] This case highlights the heterogeneity of tumor responses to kinase inhibitors and the need for personalized treatment strategies based on the specific molecular profile of the malignancy.

PHA-665752

Compound Description: PHA-665752 is a selective c-Met inhibitor. In a study investigating the effects of hepatic radiofrequency ablation on distant tumor growth, PHA-665752 effectively reduced tumor growth, proliferation, and microvascular density when administered in combination with the ablation procedure. []

Relevance: Although structurally different from Semaxanib, PHA-665752's role in inhibiting tumor growth by targeting the c-Met pathway highlights the complexity of tumor angiogenesis and the potential involvement of multiple signaling pathways. [] This finding underscores the need to consider alternative or combinatorial therapeutic strategies, targeting pathways like c-Met, to effectively control tumor growth and progression.

Classification
  • Type: Tyrosine kinase inhibitor
  • Target: Vascular endothelial growth factor receptor (VEGFR)
  • Development Status: Experimental; not approved for general clinical use
Synthesis Analysis

The synthesis of Semaxanib involves several key chemical reactions. The primary method employs a Vilsmeier–Haack reaction, which begins with 2,4-dimethylpyrrole to produce an aldehyde intermediate. This aldehyde then undergoes Knoevenagel condensation with oxindole in the presence of a base, leading to the formation of Semaxanib.

Synthesis Steps:

  1. Vilsmeier–Haack Reaction:
    • Starting Material: 2,4-dimethylpyrrole
    • Product: Aldehyde intermediate
  2. Knoevenagel Condensation:
    • Reactants: Aldehyde intermediate and oxindole
    • Conditions: Basic environment
    • Product: Semaxanib

This synthetic pathway is notable for its efficiency and the specificity of the reactions involved, allowing for the selective formation of the desired compound.

Molecular Structure Analysis

Semaxanib has a molecular formula of C15H14N2OC_{15}H_{14}N_{2}O and a molar mass of approximately 238.29 g/mol. The molecular structure features an indole moiety connected to a pyrrole derivative, which is critical for its biological activity.

Key Structural Features:

  • Functional Groups: Contains both an indole and a pyrrole ring system.
  • 3D Structure: The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction, confirming its three-dimensional conformation.

The structural integrity is crucial for its interaction with the VEGF receptor, influencing its binding affinity and inhibitory action.

Chemical Reactions Analysis

Semaxanib participates in various chemical reactions primarily related to its role as a kinase inhibitor. It acts by blocking the interaction between vascular endothelial growth factor and its receptor, thereby inhibiting downstream signaling pathways that lead to angiogenesis.

Relevant Chemical Reactions:

  1. Inhibition of Kinase Activity:
    • Mechanism: Competitive inhibition at the ATP-binding site of the Flk-1/KDR receptor.
    • Result: Decreased phosphorylation of downstream targets involved in cell proliferation and migration.
  2. Potential Modifications:
    • Research has explored rational modifications to enhance efficacy or reduce side effects, including hybridization with other pharmacophores.
Mechanism of Action

Semaxanib's mechanism of action centers around its ability to inhibit the Flk-1/KDR receptor's tyrosine kinase activity. By binding to this receptor, Semaxanib prevents the phosphorylation events that are crucial for VEGF-mediated signaling pathways.

Mechanism Details:

  • Binding Affinity: Semaxanib exhibits high selectivity for Flk-1/KDR over other kinases.
  • Biological Effects: Inhibition leads to reduced endothelial cell proliferation and migration, ultimately impairing tumor growth through decreased angiogenesis.

This mechanism has been validated through both in vitro and in vivo studies demonstrating significant anti-tumor effects in various cancer models.

Physical and Chemical Properties Analysis

Semaxanib possesses distinct physical and chemical properties that contribute to its function as a kinase inhibitor:

Properties:

These properties are essential for formulating the compound into usable drug forms for experimental applications.

Applications

Semaxanib was primarily investigated for its potential use in cancer therapy due to its antiangiogenic properties. Although clinical trials did not yield successful outcomes leading to approval, it has been instrumental in research settings:

Scientific Applications:

  1. Cancer Research: Used as a tool compound to study angiogenesis and tumor biology.
  2. Model Development: Contributed to the development of animal models for pulmonary arterial hypertension through chronic exposure studies.
  3. Drug Development: Insights gained from Semaxanib have informed the design of next-generation tyrosine kinase inhibitors like sunitinib (SU11248), which received FDA approval.

Properties

CAS Number

194413-58-6

Product Name

Semaxanib

IUPAC Name

(3Z)-3-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-1H-indol-2-one

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

InChI

InChI=1S/C15H14N2O/c1-9-7-10(2)16-14(9)8-12-11-5-3-4-6-13(11)17-15(12)18/h3-8,16H,1-2H3,(H,17,18)/b12-8-

InChI Key

WUWDLXZGHZSWQZ-WQLSENKSSA-N

SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Synonyms

(Z)-3-[(3,5-Dimethyl-1H-pyrrol-2-yl)methylene]-1,3-dihydro-2H-Indol-2-one; (Z)-SU 5416; 3-[1-(3,5-Dimethyl-1H-pyrrol-2-yl)meth-(Z)-ylidene]-2-oxo-2,3-dihydroindole; TSU 16

Canonical SMILES

CC1=CC(=C(N1)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CC1=CC(=C(N1)/C=C\2/C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.